molecular formula C9H10Cl2N2O3S B5834823 N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B5834823
M. Wt: 297.16 g/mol
InChI Key: XSDYKLJXUJFQMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as DCMG, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various domains. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of DCMG is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of nucleotides. DCMG has been shown to inhibit the activity of dihydroorotate dehydrogenase, which is involved in the biosynthesis of pyrimidine nucleotides. This inhibition leads to the depletion of pyrimidine nucleotides, which are essential for DNA replication and cell proliferation.
Biochemical and Physiological Effects:
DCMG has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, modulation of the immune response, and potential use in the treatment of neurodegenerative diseases. DCMG has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using DCMG in lab experiments is its high potency, which allows for the use of lower concentrations compared to other compounds. DCMG also has good solubility in water, making it easy to use in various experimental setups. However, one of the limitations of using DCMG is its relatively low stability, which can lead to degradation over time.

Future Directions

There are several future directions for the research on DCMG. One potential direction is the study of its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another direction is the study of its potential use in combination with other compounds for the treatment of cancer. Additionally, the development of more stable analogs of DCMG could lead to the development of more potent and effective compounds for various applications.
Conclusion:
In conclusion, DCMG is a compound that has gained significant attention in the field of scientific research due to its potential applications in various domains. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on DCMG could lead to the development of more effective treatments for various diseases.

Synthesis Methods

DCMG can be synthesized using different methods, including the reaction of 2,5-dichlorobenzoyl chloride with N-methylglycine followed by the reaction with methylsulfonyl chloride. Another method involves the reaction of 2,5-dichlorobenzoyl isocyanate with N-methylglycine followed by the reaction with methanesulfonyl chloride. The yield of DCMG using these methods is around 60-70%.

Scientific Research Applications

DCMG has been extensively studied for its potential applications in various domains, including cancer research, neuroscience, and immunology. In cancer research, DCMG has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In neuroscience, DCMG has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In immunology, DCMG has been shown to modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases.

Properties

IUPAC Name

2-(2,5-dichloro-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2N2O3S/c1-17(15,16)13(5-9(12)14)8-4-6(10)2-3-7(8)11/h2-4H,5H2,1H3,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDYKLJXUJFQMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)N)C1=C(C=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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